molecular formula C6H12CuN2S4 B8135249 Copper, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-

Copper, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-

Cat. No.: B8135249
M. Wt: 304.0 g/mol
InChI Key: ZOUQIAGHKFLHIA-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, is typically synthesized through the reaction of copper(II) salts with dimethyldithiocarbamate ligands. The reaction is usually carried out in an aqueous medium, where copper(II) sulfate or copper(II) chloride is reacted with sodium dimethyldithiocarbamate under controlled pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, the production of Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure consistent quality and yield. The compound is then subjected to purification processes to remove any impurities before being packaged for use .

Chemical Reactions Analysis

Types of Reactions

Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, involves its ability to interact with biological molecules through coordination chemistry. The compound can bind to various biomolecules, including proteins and nucleic acids, potentially disrupting their normal function. This interaction is mediated by the copper ion, which can undergo redox reactions and form coordination complexes with different ligands .

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) Ethylenediaminetetraacetate
  • Copper(II) Acetylacetonate
  • Copper(II) Sulfate

Uniqueness

Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Unlike other copper complexes, it has a high stability and specific reactivity patterns, making it particularly useful in industrial applications as a stabilizer and antioxidant .

Properties

IUPAC Name

copper;N,N-dimethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUQIAGHKFLHIA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CuN2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS]
Record name Copper(II) dimethyldithiocarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8065
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CAS No.

137-29-1
Record name Copper dimethyldithiocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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